(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core substituted with a fluoro group and a pyrimidin-2-ylamino azetidin-1-yl methanone moiety, making it a versatile candidate for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl core, followed by the introduction of the fluoro substituent. The azetidin-1-yl methanone moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-biphenyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a therapeutic agent. Studies have indicated its efficacy in targeting specific molecular pathways, making it a candidate for drug development. Its ability to interact with biological targets such as enzymes and receptors is of particular interest .
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals .
Mechanism of Action
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cell function and signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are known for their inhibitory activity against enzymes like EGFR-TK.
Hydrazine-1-carboxamide Derivatives: These compounds are evaluated for their anticancer activity as RXRa antagonists.
Uniqueness
What sets (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone apart is its unique combination of a fluoro-biphenyl core with a pyrimidin-2-ylamino azetidin-1-yl methanone moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-17-8-6-15(7-9-17)14-2-4-16(5-3-14)19(26)25-12-18(13-25)24-20-22-10-1-11-23-20/h1-11,18H,12-13H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMCAIAJCJPRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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